Cocarboxylase

Descripción

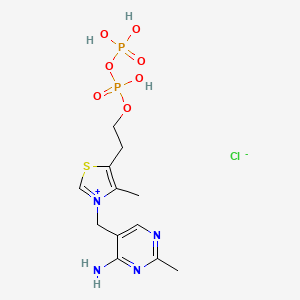

Thiamine pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

The coenzyme form of Vitamin B1 present in many animal tissues. It is a required intermediate in the PYRUVATE DEHYDROGENASE COMPLEX and the KETOGLUTARATE DEHYDROGENASE COMPLEX.

Propiedades

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O7P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046262 | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |

| Record name | Cocarboxylase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-87-0 | |

| Record name | Thiamine pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocarboxylase [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocarboxylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCARBOXYLASE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Cocarboxylase in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), also known as thiamine pyrophosphate (TPP), is a critical coenzyme in cellular metabolism.[1] Its primary role is in facilitating the activity of several key enzymes involved in the catabolism of carbohydrates and branched-chain amino acids. This guide provides an in-depth technical overview of this compound's function in cellular respiration, focusing on its indispensable role in the pyruvate (B1213749) dehydrogenase complex, the Krebs cycle, and the pentose (B10789219) phosphate (B84403) pathway. We will explore the quantitative aspects of TPP-dependent enzyme kinetics, detail experimental protocols for the assessment of this compound-related enzyme activity, and present visual representations of the pertinent metabolic pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and related disorders.

Introduction to this compound (Thiamine Pyrophosphate)

This compound (TPP) is a derivative of thiamine, synthesized in the cytosol by the enzyme thiamine diphosphokinase.[2] It is an essential cofactor for a class of enzymes that catalyze the decarboxylation of α-keto acids and the transfer of two-carbon units.[1] Structurally, TPP possesses a reactive thiazolium ring, which is responsible for its catalytic activity.[3] Deficiencies in thiamine, and consequently this compound, lead to impaired mitochondrial function and have been implicated in a range of pathologies, including beriberi and Wernicke-Korsakoff syndrome.[1]

This compound in Core Metabolic Pathways

The Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that plays a pivotal role in connecting glycolysis to the Krebs cycle.[4] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[4] this compound is an essential coenzyme for the first enzyme in this complex, pyruvate dehydrogenase (E1).[5]

The catalytic mechanism of the E1 component is initiated by the deprotonation of TPP to form a reactive ylide.[6] This ylide then attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate. Subsequent decarboxylation and transfer of the resulting hydroxyethyl (B10761427) group to the lipoamide (B1675559) cofactor of the second enzyme, dihydrolipoyl transacetylase (E2), regenerates the TPP coenzyme.[7]

The Krebs Cycle (Citric Acid Cycle)

The Krebs cycle, also known as the citric acid cycle, is a series of chemical reactions in the mitochondrial matrix that generates energy through the oxidation of acetyl-CoA.[8] One of the key regulatory enzymes in this cycle, α-ketoglutarate dehydrogenase, is dependent on this compound for its function.[9]

The α-ketoglutarate dehydrogenase complex is structurally and mechanistically homologous to the pyruvate dehydrogenase complex. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a crucial step in the cycle. TPP serves as the coenzyme for the E1 component of this complex, facilitating the decarboxylation of α-ketoglutarate in a manner analogous to its role in the PDC.[9][10]

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis.[11] this compound is a vital coenzyme for the enzyme transketolase, which functions in the non-oxidative phase of the PPP.[12]

Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[12] This reaction is essential for the interconversion of sugar phosphates, allowing the cell to adapt the output of the PPP to its metabolic needs. The catalytic mechanism of transketolase involves the formation of a covalent intermediate between TPP and the two-carbon fragment.[11]

Quantitative Data on this compound and TPP-Dependent Enzymes

Understanding the quantitative aspects of this compound function is crucial for modeling metabolic fluxes and for the development of targeted therapeutics.

Kinetic Parameters of TPP-Dependent Enzymes

The affinity of TPP-dependent enzymes for their cofactor and substrates is a key determinant of their activity.

| Enzyme | Organism/Tissue | Substrate | K_m Value | K_d Value | Reference |

| Pyruvate Dehydrogenase | Pig Heart | TPP | 50 ± 10 nM | 6.2-8.2 µM | [5][13] |

| Pig Heart | Pyruvate | 25 ± 4 µM | [5][13] | ||

| E. coli | Pyruvate | 0.3 mM | [14] | ||

| α-Ketoglutarate Dehydrogenase Complex | E. coli | S-succinyl-CoA | 9.3 x 10⁻⁵ M | [15] | |

| Mitochondrial TPP Transporter | Mouse Liver | TPP | 6.79 ± 0.53 µM |

Cellular and Subcellular Concentrations of this compound

The concentration of this compound within different cellular compartments influences the activity of TPP-dependent enzymes.

| Tissue/Cell Type | Compartment | TPP Concentration | Reference |

| Human Erythrocytes | Cytosol | 50-150 ng/mL packed cells | [16] |

| Rat Liver | Whole Tissue | ~23 nmol/g | |

| Mammalian Cells | Mitochondrial Matrix | Estimated to be 100-1000 fold higher than extracellular medium | [17] |

| Mammalian Mitochondria | Matrix | pH ~7.8 | [18] |

Experimental Protocols

Accurate measurement of the activity of this compound-dependent enzymes is essential for research and clinical diagnostics.

Measurement of Pyruvate Dehydrogenase (PDH) Complex Activity

This spectrophotometric assay measures the reduction of a tetrazolium salt, MTT, which is coupled to the PDH-catalyzed reaction.

Materials:

-

Tissue or cell homogenate

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM MgCl₂, 0.1% Triton X-100)

-

Pyruvate solution (e.g., 100 mM)

-

This compound (TPP) solution (e.g., 10 mM)

-

Coenzyme A (CoA) solution (e.g., 10 mM)

-

NAD⁺ solution (e.g., 20 mM)

-

MTT solution (e.g., 5 mg/mL)

-

Phenazine methosulfate (PMS) solution (e.g., 1 mg/mL)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

-

Prepare tissue or cell lysate in assay buffer.

-

In a 96-well plate, add the sample to the appropriate wells.

-

Prepare a reaction mixture containing assay buffer, pyruvate, TPP, CoA, and NAD⁺.

-

Add the reaction mixture to the wells containing the sample.

-

Add PMS and MTT to each well to start the reaction.

-

Incubate the plate at 37°C and measure the absorbance at 570 nm at multiple time points.

-

Calculate the rate of change in absorbance over time (ΔA/min).

-

The PDH activity is proportional to the rate of MTT reduction. A standard curve using known concentrations of NADH can be used for quantification.[19][20]

Measurement of Erythrocyte Transketolase (ETK) Activity

This assay determines the thiamine status by measuring the activity of transketolase in erythrocytes, with and without the addition of exogenous TPP.[1]

Materials:

-

Washed erythrocytes

-

Hemolyzing agent (e.g., distilled water or saponin (B1150181) solution)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.6)

-

Ribose-5-phosphate (B1218738) solution

-

This compound (TPP) solution (for stimulated activity)

-

Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

NADH solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a hemolysate from washed erythrocytes.

-

Set up two sets of reactions for each sample: one for basal activity and one for stimulated activity (with added TPP).

-

To each well, add the reaction buffer, coupling enzymes, and NADH.

-

Add the hemolysate to the wells. For the stimulated activity wells, also add the TPP solution.

-

Pre-incubate the plate at 37°C.

-

Start the reaction by adding ribose-5-phosphate to all wells.

-

Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized.

-

Calculate the rate of NADH oxidation (ΔA/min) for both basal and stimulated activities.

-

The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as: Stimulated Activity / Basal Activity. An ETKAC value greater than 1.25 is indicative of thiamine deficiency.[1]

Conclusion

This compound is a linchpin in cellular respiration, enabling the efficient extraction of energy from carbohydrates. Its role as a coenzyme for pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase places it at the crossroads of major metabolic pathways. A thorough understanding of its function, kinetics, and the methods to assess its activity is paramount for researchers in the fields of metabolism, neuroscience, and drug development. This guide has provided a detailed overview of these aspects, aiming to serve as a valuable resource for the scientific community. Further research into the precise regulation of TPP-dependent enzymes and the dynamics of subcellular this compound concentrations will undoubtedly unveil new therapeutic targets for a variety of metabolic and neurological disorders.

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. portlandpress.com [portlandpress.com]

- 6. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 9. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Transketolase - Wikipedia [en.wikipedia.org]

- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 13. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proteopedia.org [proteopedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial matrix - Wikipedia [en.wikipedia.org]

- 18. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. raybiotech.com [raybiotech.com]

- 20. Nutritional Assessment: Thiamine [nutritionalassessment.org]

The Core Mechanism of Thiamine Pyrophosphate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a suite of enzymes pivotal to central metabolism. Its unique chemical properties, particularly the ability of its thiazolium ring to stabilize carbanionic intermediates, enable it to catalyze critical carbon-carbon bond cleavage and formation reactions. This guide provides an in-depth exploration of the mechanism of action of TPP, focusing on its role in key enzyme complexes such as the pyruvate (B1213749) dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase (TK). Detailed experimental protocols for assessing the activity of these enzymes are provided, alongside a curated summary of their kinetic parameters. Visualizations of the catalytic cycles and experimental workflows are presented to facilitate a comprehensive understanding of TPP's indispensable role in cellular biochemistry.

Introduction: The Chemical Virtuosity of Thiamine Pyrophosphate

Thiamine pyrophosphate is a derivative of thiamine (vitamin B1), synthesized in the cytosol by the enzyme thiamine diphosphokinase.[1] Its structure comprises a pyrimidine (B1678525) ring and a thiazole (B1198619) ring, linked by a methylene (B1212753) bridge, and a pyrophosphate group attached to the thiazole ring.[1][2] The reactivity of TPP is centered on the C2 carbon of the thiazolium ring.[1] This carbon is acidic and can be deprotonated to form a carbanion, also known as an ylide.[1][2] The adjacent positively charged nitrogen atom in the thiazolium ring effectively stabilizes this carbanion, making it a potent nucleophile.[1][3] This "ylide form" of TPP is the key to its catalytic function, enabling it to attack the carbonyl carbons of substrates.[1]

TPP is a crucial cofactor for several multienzyme complexes involved in carbohydrate and amino acid metabolism.[4] These include:

-

Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[5][6]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[7][8]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids.

-

Transketolase (TK): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of two-carbon units.[9][10]

Deficiency in thiamine leads to a lack of functional TPP, impairing the function of these enzymes and resulting in severe metabolic and neurological disorders such as beriberi and Wernicke-Korsakoff syndrome.

The Catalytic Mechanism: A Tale of Electron Sinks and Carbanions

The fundamental mechanism of TPP-dependent enzymes involves the cofactor acting as a transient carrier of aldehyde or keto groups. This is achieved through a series of well-orchestrated steps that leverage the unique chemistry of the thiazolium ring.

Ylide Formation: The Activation of TPP

The catalytic cycle begins with the deprotonation of the C2 carbon of the TPP thiazolium ring to form the highly reactive ylide.[1][2] This is facilitated by a basic residue within the enzyme's active site.

Nucleophilic Attack and Decarboxylation

The TPP ylide then performs a nucleophilic attack on the carbonyl carbon of the α-keto acid substrate (e.g., pyruvate, α-ketoglutarate).[1][5] This forms a covalent adduct. The positively charged nitrogen of the thiazolium ring acts as an "electron sink," withdrawing electrons and facilitating the cleavage of the bond between the carboxyl group and the carbonyl carbon (decarboxylation).[3] This results in the release of CO2 and the formation of a resonance-stabilized enamine intermediate.[11]

Transfer of the Acyl Group

In the case of dehydrogenase complexes, the acyl group (e.g., hydroxyethyl (B10761427) group from pyruvate) attached to TPP is then transferred to the lipoamide (B1675559) cofactor of the E2 subunit.[5][7] This regenerates the TPP ylide, which is then protonated to reform the active cofactor, ready for another catalytic cycle.

Transketolation: A Two-Carbon Shuffle

In the transketolase reaction, TPP catalyzes the transfer of a two-carbon ketol unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[9][12] The mechanism follows a similar principle of nucleophilic attack by the TPP ylide on the ketose, followed by the cleavage of a carbon-carbon bond and the formation of a covalent intermediate. This intermediate then transfers the two-carbon fragment to the aldose acceptor.

Key TPP-Dependent Enzyme Complexes

Pyruvate Dehydrogenase Complex (PDC)

The PDC is a large, multi-enzyme complex composed of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[5][13] TPP is the essential cofactor for the E1 component. The overall reaction catalyzed by PDC is:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

The catalytic cycle of TPP in the E1 subunit of PDC is a classic example of its mechanism of action, involving the decarboxylation of pyruvate and the formation of a hydroxyethyl-TPP intermediate.[5]

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Structurally and functionally similar to PDC, KGDHC also consists of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoyl succinyltransferase (E2k), and dihydrolipoyl dehydrogenase (E3).[7] TPP is the cofactor for E1k. KGDHC catalyzes a critical rate-limiting step in the citric acid cycle:[7]

α-Ketoglutarate + CoA + NAD+ → Succinyl-CoA + CO2 + NADH + H+

The mechanism of TPP in KGDHC mirrors that in PDC, with the decarboxylation of α-ketoglutarate and the subsequent transfer of the succinyl group.[7]

Transketolase (TK)

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH.[9] It catalyzes the reversible transfer of a two-carbon fragment from a ketose to an aldose.[12] For example:

Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

TPP is the essential cofactor that facilitates this two-carbon transfer.[9]

Quantitative Data on TPP-Dependent Enzymes

The following table summarizes key kinetic parameters for major TPP-dependent enzymes. These values can vary depending on the source of the enzyme and the specific assay conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Reference |

| Pyruvate Dehydrogenase (E1) | Pyruvate | 25-100 | 10-50 | 6.0-7.5 | General textbook values |

| α-Ketoglutarate Dehydrogenase (E1k) | α-Ketoglutarate | 10-50 | 5-20 | 7.0-7.4 | General textbook values |

| Transketolase | Xylulose-5-phosphate | 30-150 | 1-10 | 7.4-7.8 | General textbook values |

| Transketolase | Ribose-5-phosphate | 400-800 | - | 7.4-7.8 | General textbook values |

Experimental Protocols for Key TPP-Dependent Enzyme Assays

Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

Principle: The activity of the PDC is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This is a coupled enzyme assay that measures the overall activity of the complex.[14]

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl2, 0.1 mM EDTA, 2 mM DTT.[14]

-

Substrate Solution: 100 mM sodium pyruvate.[14]

-

Cofactor Solution: 10 mM NAD+, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate (TPP).[14]

-

Sample: Isolated mitochondria or cell/tissue homogenate.[14]

-

96-well UV-transparent microplate or quartz cuvettes.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the PDC. Determine the protein concentration.[14]

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, 5 mM pyruvate, 1 mM NAD+, 0.2 mM CoA, and 0.2 mM TPP.[14]

-

Initiation: Add the sample (e.g., 10-50 µg of protein) to the reaction mixture to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

Calculation: Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Express the activity as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).

Spectrophotometric Assay for Transketolase (TK) Activity

Principle: Transketolase activity is measured in a coupled enzyme assay by monitoring the oxidation of NADH at 340 nm. The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6).[14]

-

Substrate Solution: 50 mM Ribose-5-phosphate (R5P) and 50 mM Xylulose-5-phosphate (X5P).

-

Cofactor and Coupling Enzyme Solution: 10 mM TPP, 5 mM MgCl2, 0.2 mM NADH, triosephosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (GDH).[14]

-

Sample: Hemolysate or purified enzyme.

Procedure:

-

Reaction Mixture: In a cuvette, combine Assay Buffer, R5P, NADH, TPI, and GDH.[14]

-

Pre-incubation: Add the sample and pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding X5P.[14]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculation: Calculate the rate of NADH oxidation and express the transketolase activity in units per gram of hemoglobin or milligram of protein.[14]

Visualizing the Mechanism: Pathways and Workflows

Catalytic Cycle of TPP in Pyruvate Dehydrogenase (E1)

Caption: Catalytic cycle of TPP in the E1 subunit of the Pyruvate Dehydrogenase Complex.

Experimental Workflow for PDC Spectrophotometric Assay

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Thiamine Properties [thiamine.dnr.cornell.edu]

- 3. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]

- 9. Transketolase - Wikipedia [en.wikipedia.org]

- 10. aklectures.com [aklectures.com]

- 11. Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. benchchem.com [benchchem.com]

The Central Role of Cocarboxylase in the Krebs Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Krebs cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. The efficiency of this cycle is critically dependent on the availability of essential coenzymes. Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), also known as Thiamine Pyrophosphate (TPP), is an indispensable cofactor for key enzymatic reactions that feed into and operate within the Krebs cycle. This technical guide provides an in-depth examination of the role of this compound, focusing on its function in the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH). We will delve into the quantitative aspects of these enzyme kinetics, provide detailed experimental protocols for their activity assessment, and visualize the intricate regulatory pathways.

This compound: The Catalytic Heart of α-Ketoacid Dehydrogenase Complexes

This compound (Thiamine Pyrophosphate - TPP) is a vital coenzyme in all living systems, where it catalyzes several biochemical reactions, particularly the decarboxylation of α-keto acids.[1] Its primary role in the context of the Krebs cycle is as a prosthetic group for two large, multi-enzyme complexes:

-

The Pyruvate Dehydrogenase Complex (PDC): This complex acts as a bridge between glycolysis and the Krebs cycle, catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[2]

-

The α-Ketoglutarate Dehydrogenase Complex (α-KGDH or OGDC): This is a key rate-limiting enzyme within the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]

The catalytic action of TPP is centered around its thiazole (B1198619) ring, which can be deprotonated to form a carbanion. This carbanion acts as a potent nucleophile, attacking the carbonyl carbon of the α-keto acid substrate (pyruvate or α-ketoglutarate). This is followed by decarboxylation, with the resulting intermediate being stabilized by the TPP molecule before the acyl group is transferred to the next enzyme in the complex.[4]

Quantitative Data on TPP-Dependent Enzymes in the Krebs Cycle

The kinetic parameters of the Pyruvate Dehydrogenase Complex and the α-Ketoglutarate Dehydrogenase Complex are crucial for understanding their efficiency and regulation. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

| Enzyme Complex | Organism/Tissue | Substrate | Km (µM) | Reference |

| Pyruvate Dehydrogenase Complex (PDC) | Ehrlich ascites tumor cells | Pyruvate | 46 | [5] |

| Ehrlich ascites tumor cells | Coenzyme A | 36 | [5] | |

| Ehrlich ascites tumor cells | NAD+ | 110 | [5] | |

| α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Bovine adrenals | α-Ketoglutarate | 190 | [6] |

| Bovine adrenals | Coenzyme A | 12 | [6] | |

| Bovine adrenals | NAD+ | 25 | [6] | |

| Ehrlich ascites tumor cells | α-Ketoglutarate | 1250 | [5] | |

| Ehrlich ascites tumor cells | Coenzyme A | 50 | [5] | |

| Ehrlich ascites tumor cells | NAD+ | 67 | [5] | |

| Rat brain mitochondria | α-Ketoglutarate | 670 | [1] |

Experimental Protocols for Key Experiments

Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

A common method for assaying PDC activity is a spectrophotometric coupled-enzyme assay. This protocol is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Principle:

The overall reaction catalyzed by PDC is: Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

The rate of NADH production is directly proportional to the PDC activity.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 8.0, containing 1 mM MgCl2 and 0.1% Triton X-100.

-

Substrate Solution: 100 mM sodium pyruvate.

-

Cofactor Solution: 10 mM Coenzyme A, 2.5 mM NAD+, and 0.2 mM Thiamine Pyrophosphate (TPP).

-

Enzyme Sample: Isolated mitochondria or purified PDC.

Procedure:

-

Prepare a reaction mixture by combining the assay buffer, substrate solution, and cofactor solution in a cuvette.

-

Equilibrate the reaction mixture to 30°C.

-

Initiate the reaction by adding the enzyme sample to the cuvette.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of change in absorbance is used to calculate the enzyme activity.

Calculation:

PDC Activity (µmol/min/mg protein) = (ΔA340/min) / (ε * path length * [protein])

Where:

-

ΔA340/min is the rate of change in absorbance at 340 nm per minute.

-

ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

-

path length is the path length of the cuvette in cm.

-

[protein] is the protein concentration of the enzyme sample in mg/mL.

Assay for α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Activity

Similar to the PDC assay, the activity of α-KGDH can be determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Principle:

The overall reaction catalyzed by α-KGDH is: α-Ketoglutarate + CoA + NAD+ → Succinyl-CoA + CO2 + NADH + H+

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2, 0.1 mM CaCl2, and 0.1% Triton X-100.

-

Substrate Solution: 100 mM α-ketoglutarate.

-

Cofactor Solution: 10 mM Coenzyme A, 2.5 mM NAD+, and 0.2 mM Thiamine Pyrophosphate (TPP).

-

Enzyme Sample: Isolated mitochondria or purified α-KGDH.

Procedure:

-

Prepare a reaction mixture by combining the assay buffer, substrate solution, and cofactor solution in a cuvette.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme sample to the cuvette.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of change in absorbance is used to calculate the enzyme activity.

Calculation:

α-KGDH Activity (µmol/min/mg protein) = (ΔA340/min) / (ε * path length * [protein])

Where the variables are the same as in the PDC activity calculation.

Visualizing the Role and Regulation of this compound in the Krebs Cycle

Catalytic Cycle of this compound (TPP) in the E1 Subunit

The following diagram illustrates the fundamental steps of TPP-mediated decarboxylation of an α-keto acid in the E1 subunit of both PDC and α-KGDH.

References

- 1. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cocarboxylase as a Cofactor for Pyruvate Dehydrogenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate (B1213749) Dehydrogenase Complex (PDC) represents a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The activity of its first and rate-limiting enzyme, pyruvate dehydrogenase (E1), is absolutely dependent on the cofactor cocarboxylase, also known as thiamine (B1217682) pyrophosphate (TPP). This technical guide provides a comprehensive examination of the integral role of TPP in the function of the PDC. We will delve into the molecular mechanisms of TPP-mediated catalysis, the structural organization of the multi-enzyme complex, and the quantitative kinetics of their interaction. Furthermore, this guide furnishes detailed experimental protocols for the assessment of PDC activity and the isolation of the complex. A thorough understanding of the TPP-PDC relationship is paramount for research into metabolic disorders and the development of novel therapeutic agents.

Introduction: The Pyruvate Dehydrogenase Complex

The Pyruvate Dehydrogenase Complex is a sophisticated multi-enzyme machine housed within the mitochondrial matrix. It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a pivotal reaction for cellular energy production.[1][2] The overall reaction is:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

The PDC is comprised of multiple copies of three core enzymes:

-

Pyruvate Dehydrogenase (E1): Catalyzes the decarboxylation of pyruvate. This is the primary site of action for this compound (TPP).

-

Dihydrolipoyl Transacetylase (E2): Transfers the acetyl group to coenzyme A.

-

Dihydrolipoyl Dehydrogenase (E3): Regenerates the oxidized form of the lipoamide (B1675559) cofactor.[3][4]

In mammals, the complex also includes the E3 binding protein, as well as regulatory enzymes: pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs).[3] This intricate structure facilitates substrate channeling, where intermediates are passed directly from one active site to the next, greatly enhancing catalytic efficiency.[1]

This compound (Thiamine Pyrophosphate): The Catalytic Heart of E1

This compound, the biologically active form of vitamin B1 (thiamine), is an essential cofactor for the E1 component of the PDC.[2] Its unique chemical properties are central to the decarboxylation of pyruvate.

Mechanism of TPP-Dependent Catalysis

The catalytic action of TPP in the E1 subunit proceeds through a series of well-defined steps:

-

Ylide Formation: The TPP molecule, bound to the E1 active site, is deprotonated at the C2 position of its thiazolium ring by a basic amino acid residue, forming a highly reactive ylide (a carbanion).[5][6]

-

Nucleophilic Attack: The TPP ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyruvate.[5]

-

Decarboxylation: This attack forms a covalent intermediate which, upon decarboxylation, releases CO2 and forms the resonance-stabilized hydroxyethyl-TPP (HETPP) intermediate.[5]

-

Reductive Acetylation: The hydroxyethyl (B10761427) group is then transferred from HETPP to the oxidized lipoamide cofactor of the E2 subunit, forming an acetyl-dihydrolipoamide and regenerating the TPP cofactor within the E1 active site.[1]

This catalytic cycle is depicted in the following diagram:

Quantitative Analysis of the TPP-PDC Interaction

The binding of TPP to the E1 subunit is a high-affinity interaction, which is crucial for the overall efficiency of the PDC. The following table summarizes key quantitative parameters of this interaction and the overall complex activity from various studies.

| Parameter | Value | Species/Complex | Conditions | Reference(s) |

| Binding Affinity | ||||

| Kd (TPP) | 6.2 - 8.2 µM | Pig Heart PDC | Direct binding studies | [1] |

| Km (TPP) | 107 nM | Pig Heart PDC | Steady-state kinetics | [7] |

| Ki (Thiamin thiazolone pyrophosphate) | - | E. coli PDHc | Competitive inhibition studies | [8] |

| Enzyme Kinetics | ||||

| Km (Pyruvate) | 25 ± 4 µM | Pig Heart PDC | Initial-velocity kinetics | [1] |

| Km (Pyruvate) | 46 µM | Ehrlich ascites tumor cells | Partial purification and kinetic analysis | [9] |

| kcat (acetylation) | 40 - 65 s⁻¹ | E. coli PDC | Rapid mixing-quench, saturating pyruvate | [10] |

| Vmax | 36.06 ± 1.24 nmol/min/mg protein | Rat brain homogenates | NADH-linked tetrazolium dye reduction assay | [11] |

| Impact of Thiamine Deficiency | ||||

| PDHC Activity | Decreased in thiamine-deficient mice | Mouse tissues | [14C]thiamin turnover studies | [12] |

| PDHC Activity | Very low at low TPP concentrations, increased at high TPP concentrations | Human fibroblasts from deficient patients | [1-14C]pyruvate decarboxylation assay | [13] |

Note: Kinetic values can exhibit significant variation depending on the enzyme source, purity of the complex, pH, temperature, and the specific assay methodology employed.

Regulation of the Pyruvate Dehydrogenase Complex

The activity of the PDC is tightly regulated to meet the metabolic needs of the cell. The primary mechanism of regulation in eukaryotes is through reversible phosphorylation of the E1 subunit.[2]

-

Inactivation by Pyruvate Dehydrogenase Kinases (PDKs): Four isoforms of PDK (PDK1-4) phosphorylate specific serine residues on the E1α subunit, leading to the inactivation of the complex.[14][15] PDKs are allosterically activated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, signaling an energy-replete state.[2]

-

Activation by Pyruvate Dehydrogenase Phosphatases (PDPs): Two isoforms of PDP (PDP1 and PDP2) dephosphorylate the E1α subunit, thereby reactivating the complex.[14][15] PDPs are stimulated by Ca2+, Mg2+, and insulin, signaling a need for increased energy production.[15]

The interplay between PDKs and PDPs provides a sensitive switch to control carbon flux through the PDC.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elementary steps in the reaction mechanism of the pyruvate dehydrogenase multienzyme complex from Escherichia coli: kinetics of acetylation and deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a deficiency of thiamine on brain pyruvate dehydrogenase: enzyme assay by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transketolase, pyruvate and oxoglutarate dehydrogenase activities and [14C]thiamin turnover in tissues of mice fed thiamin-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Thiamine Pyrophosphate: The Catalytic Core of the Non-Oxidative Pentose Phosphate Pathway

A Technical Guide for Researchers and Drug Development Professionals

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for several crucial enzymes in cellular metabolism.[1][2] This guide provides an in-depth examination of TPP's pivotal role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), focusing on its function as the catalytic partner of the enzyme transketolase. We will explore the biochemical mechanisms, present quantitative data, detail experimental protocols, and discuss the pathway's regulation and significance in drug development.

TPP and Transketolase: A Crucial Partnership in the PPP

The pentose phosphate pathway is a fundamental metabolic route that operates in parallel with glycolysis. It is responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing pentose sugars, such as ribose-5-phosphate (B1218738), which are essential for nucleotide synthesis.[3][4] The pathway is divided into two phases: the oxidative and the non-oxidative. While the oxidative phase is the primary site of NADPH production, the non-oxidative phase interconverts sugar phosphates, linking the PPP with glycolysis.[4]

Thiamine pyrophosphate's central role in the PPP is as a cofactor for transketolase (TKT), an enzyme that catalyzes key reversible reactions in the non-oxidative phase.[5][6] Transketolase facilitates the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[7][6] This function is critical for the synthesis of various sugar phosphates and for channeling excess pentoses back into the glycolytic pathway.

Specifically, transketolase catalyzes two key reactions:

-

The transfer of a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[5]

-

The transfer of a two-carbon fragment from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[5]

The catalytic mechanism is initiated by the deprotonation of TPP's thiazolium ring, forming a reactive carbanion.[5][8] This carbanion then nucleophilically attacks the carbonyl carbon of the ketose substrate, leading to the cleavage of a carbon-carbon bond and the formation of a covalent intermediate.[5][8] The two-carbon fragment is then transferred to an aldose acceptor, regenerating the TPP cofactor.[5]

Quantitative Analysis of Transketolase Activity

The catalytic efficiency of transketolase is dependent on the availability of TPP and divalent metal ions like Mg²⁺ or Ca²⁺.[7] The Michaelis constant (Km) for TPP can vary depending on the source of the enzyme and experimental conditions.

| Enzyme Source | Km for TPP (µM) | Conditions | Reference |

| Rat Liver | 0.3 - 4.5 (Site 1) | pH 7.6 | [9] |

| Rat Liver | 1.3 - 19.7 (Site 2) | pH 7.6 | [9] |

| E. coli | 29 | 0.01 mM Mg²⁺ | [10] |

| E. coli | 8 | 0.1 mM Mg²⁺ | [10] |

Table 1: Kinetic Constants of Transketolase for TPP.

Experimental Protocols: Measurement of Transketolase Activity

A common method for determining thiamine status and transketolase activity is the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay.[11][12] This assay measures the activity of transketolase in red blood cell lysates, both with and without the addition of exogenous TPP.[11]

Principle: The assay measures the rate of consumption of a substrate (e.g., ribose-5-phosphate) by transketolase. The product, glyceraldehyde-3-phosphate, is then converted through a series of coupled enzymatic reactions, ultimately leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[11]

Detailed Protocol:

-

Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Centrifuge to separate plasma and buffy coat from erythrocytes.

-

Wash erythrocytes with a buffered saline solution.

-

Lyse the washed erythrocytes with cold deionized water to release the intracellular contents, including transketolase.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing ribose-5-phosphate (substrate), and the coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).

-

Prepare two sets of reaction mixtures for each sample: one with and one without the addition of TPP.

-

-

Assay Procedure:

-

Add the erythrocyte lysate to the reaction mixtures.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of NADH oxidation for both the basal (without TPP) and stimulated (with TPP) reactions.

-

The ETKAC is calculated as the ratio of stimulated activity to basal activity.[11] An elevated ETKAC value indicates a thiamine deficiency, as the addition of TPP significantly increases the activity of the apo-transketolase.

-

Regulation of the Pentose Phosphate Pathway and TPP's Role

The flux through the PPP is tightly regulated to meet the cell's metabolic needs. The primary regulatory point is the first enzyme in the oxidative phase, glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH.[4] This ensures that NADPH is produced only when required.

While TPP availability is not the primary regulator of the overall PPP flux, it is a critical determinant of the activity of the non-oxidative branch.[13] In states of thiamine deficiency, the reduced activity of transketolase can lead to an accumulation of its substrates, such as ribose-5-phosphate, and a decreased production of its products, like fructose-6-phosphate and glyceraldehyde-3-phosphate. This can impair the cell's ability to synthesize nucleotides and to shuttle excess pentoses back into glycolysis.[13]

Implications for Drug Development

The central role of transketolase in cellular metabolism, particularly in rapidly proliferating cells, makes it an attractive target for drug development. Cancer cells often exhibit an upregulated PPP to support the high demand for NADPH and nucleotide precursors for growth and division.[14] Therefore, inhibiting transketolase could be a viable strategy to selectively target cancer cells.

Furthermore, because TPP is an essential cofactor, the enzymes involved in its synthesis and transport, as well as TPP-dependent enzymes themselves, are being investigated as potential targets for antimicrobial and anticancer agents. The development of TPP analogs or specific inhibitors of transketolase could provide novel therapeutic avenues.

References

- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 2. quora.com [quora.com]

- 3. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 4. med.libretexts.org [med.libretexts.org]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. aklectures.com [aklectures.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. [Kinetics of dissociation and reactivation of rat liver holotransketolase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 13. Thiamin deficiency and the pentose phosphate cycle in rats: intracerebral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

A Deep Dive into Cocarboxylase Biosynthesis in Yeast: A Technical Guide for Researchers

An essential cofactor for central carbon metabolism, cocarboxylase, also known as thiamine (B1217682) diphosphate (B83284) (TDP), plays a pivotal role in the cellular bioenergetics of Saccharomyces cerevisiae. This guide provides an in-depth exploration of the intricate biosynthetic pathway of this compound in yeast, tailored for researchers, scientists, and professionals in drug development. We will delve into the enzymatic reactions, genetic regulation, and key experimental methodologies used to investigate this fundamental metabolic route.

The this compound Biosynthesis Pathway: A Two-Pronged Approach

The de novo synthesis of this compound in yeast is a fascinating example of convergent metabolism, where two separate biosynthetic branches—one for the pyrimidine (B1678525) moiety and another for the thiazole (B1198619) moiety—ultimately merge to form the final cofactor.

The pathway begins with the independent synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (B84403) (HET-P). These two precursors are then condensed to form thiamine monophosphate (TMP). In a subsequent step, TMP is dephosphorylated to thiamine, which is then pyrophosphorylated to yield the active this compound (TDP).

Pyrimidine Moiety Synthesis (HMP-PP)

The formation of the pyrimidine ring, HMP-P, is derived from intermediates of the purine (B94841) and vitamin B6 biosynthetic pathways. Specifically, histidine and pyridoxal-5'-phosphate (PLP) serve as precursors for the synthesis of HMP-P. This initial phosphorylation product, HMP-P, is then further phosphorylated to HMP-PP.

Thiazole Moiety Synthesis (HET-P)

The synthesis of the thiazole precursor, HET-P, is less definitively characterized in yeast compared to bacteria. However, it is established that the THI4 gene product, thiazole synthase, is a key enzyme in this branch of the pathway. The substrates for HET-P synthesis are thought to include cysteine, glycine, and a pentulose-5-phosphate derivative.

Condensation and Final Activation

The convergence of the two branches occurs when HMP-PP and HET-P are condensed by the enzyme thiamine phosphate synthase, encoded by the THI6 gene, to form thiamine monophosphate (TMP). Unlike many bacteria, yeast cannot directly phosphorylate TMP to TDP. Instead, TMP is first dephosphorylated to free thiamine. This free thiamine is then activated through a single pyrophosphorylation step catalyzed by thiamine diphosphokinase, the product of the THI80 gene, to produce the final active cofactor, this compound (TDP).

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound in S. cerevisiae is tightly regulated at the transcriptional level, primarily in response to the intracellular concentration of thiamine. The genes involved in this pathway, collectively known as THI genes, are repressed in the presence of high thiamine concentrations and induced under thiamine-limiting conditions.

A key regulatory network involves the transcriptional activators Pdc2, Thi2, and Thi3, which are essential for the expression of many THI genes. Furthermore, the NAD+-dependent histone deacetylase Hst1 has been identified as a repressor of basal THI gene expression, linking thiamine biosynthesis to the overall NAD+ status of the cell. When intracellular NAD+ levels are low, the repressive activity of Hst1 is diminished, leading to an upregulation of THI genes and increased thiamine production.

dot

This compound Biosynthesis Pathway in S. cerevisiae

Quantitative Insights into this compound Metabolism

Precise quantitative data is crucial for a comprehensive understanding of metabolic pathways. The following table summarizes key quantitative parameters related to this compound biosynthesis and homeostasis in yeast.

| Parameter | Value | Organism/Condition | Reference |

| Intracellular thiamine (thiamine-free medium) | ~9 pmol/10^7 cells | S. cerevisiae | |

| Intracellular thiamine (saturating extracellular thiamine) | ~1600 pmol/10^7 cells | S. cerevisiae | |

| Thiamine concentration for THI4 repression | ~1 µM | S. cerevisiae | |

| Thiamine concentration for THI4 induction | < 20 pmol/10^7 cells (intracellular) | S. cerevisiae |

Key Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of essential experimental protocols.

Yeast Genetic Manipulation

Standard yeast genetic techniques, such as gene disruption and plasmid-based gene expression, are fundamental for studying the function of THI genes.

-

Gene Deletion: The one-step gene disruption method using PCR-generated cassettes containing a selectable marker (e.g., URA3, KANMX) is commonly employed to create null mutants of specific THI genes.

-

Gene Expression Analysis: Promoter-reporter fusions (e.g., THI promoter fused to lacZ) on centromeric or high-copy plasmids are used to quantify the transcriptional activity of THI genes under different growth conditions.

Enzyme Activity Assays

Biochemical characterization of the enzymes involved in the pathway is essential.

-

Thiamine Diphosphokinase (THI80) Assay: The activity of THI80 can be measured by monitoring the formation of TDP from thiamine and ATP. The product, TDP, can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after conversion to a fluorescent thiochrome (B1210408) derivative.

Metabolite Quantification

Accurate measurement of intracellular thiamine and its phosphate esters is critical for understanding the regulation of the pathway.

-

HPLC Analysis of Thiamine and its Phosphates:

-

Cell Extraction: Yeast cells are harvested and lysed, typically by boiling in an acidic buffer to stabilize the thiamine compounds.

-

Derivatization: The thiamine compounds in the cell extract are converted to highly fluorescent thiochrome derivatives by oxidation with potassium ferricyanide (B76249) in an alkaline solution.

-

Chromatographic Separation: The thiochrome derivatives are separated by reverse-phase HPLC.

-

Fluorescence Detection: The separated thiochrome derivatives are detected using a fluorescence detector.

-

dot

Workflow for HPLC Analysis of Thiamine Compounds

Regulatory Network Visualization

The transcriptional regulation of the THI genes is a complex interplay of activators and repressors. The following diagram illustrates the core regulatory logic.

dot

Transcriptional Regulation of THI Genes in Yeast

Conclusion

The biosynthesis of this compound in Saccharomyces cerevisiae is a well-regulated and essential metabolic pathway. Understanding the intricate details of its enzymatic steps, genetic control, and the experimental approaches to its study is paramount for researchers in basic science and for those in applied fields such as metabolic engineering and drug development. This guide provides a solid foundation for further investigation into this critical aspect of yeast physiology.

The Discovery and Metabolic Significance of Cocarboxylase: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cocarboxylase, the biologically active form of vitamin B1 (thiamine), is a critical coenzyme in the metabolic pathways of all living organisms.[1] Identified as thiamine (B1217682) pyrophosphate (TPP), its discovery was a landmark achievement in the fields of biochemistry and nutrition, bridging the gap between vitamin deficiencies and their molecular consequences.[2] This technical guide provides a comprehensive overview of the discovery of this compound, its profound metabolic significance, and the experimental methodologies that have been pivotal in its study. The content is tailored for researchers, scientists, and drug development professionals who require a deep, technical understanding of this essential biomolecule.

The Discovery of this compound: A Historical Perspective

The journey to the discovery of this compound is intertwined with the history of thiamine and the debilitating neurological disease beriberi.[2] In the late 19th and early 20th centuries, researchers established a link between diets consisting of polished white rice and the incidence of beriberi, suggesting the existence of an essential nutrient in the rice bran.[2] This "anti-beriberi factor" was later isolated and named thiamine (vitamin B1).

The pivotal moment in understanding the functional form of thiamine came in 1937 when Karl Lohmann and Philipp Schuster demonstrated that thiamine pyrophosphate (TPP), which they termed this compound, was the essential cofactor for the enzymatic decarboxylation of pyruvate (B1213749) in yeast.[3] This discovery was a significant breakthrough, as it elucidated the molecular mechanism by which thiamine exerts its biological effects. Subsequent work by scientists like Severo Ochoa further solidified the understanding of the enzymatic synthesis of this compound in animal tissues.[4]

Metabolic Significance of this compound (Thiamine Pyrophosphate)

This compound, or thiamine pyrophosphate (TPP), is an indispensable coenzyme for a number of key enzymes primarily involved in carbohydrate metabolism.[1][5] Its central role is to facilitate the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a reaction crucial for the catabolism of sugars and amino acids.[1] The major TPP-dependent enzyme complexes include:

-

Pyruvate Dehydrogenase Complex (PDC): This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid (Krebs) cycle.[6]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the citric acid cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[7]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This enzyme complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

-

Transketolase (TK): A cytosolic enzyme that plays a crucial role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of two-carbon units between sugar phosphates.[8]

A deficiency in thiamine, and consequently TPP, leads to impaired function of these enzymes, resulting in a buildup of pyruvate and lactate, and compromised cellular energy production. This metabolic disruption manifests clinically in conditions such as beriberi and Wicke-Korsakoff syndrome, highlighting the critical role of this compound in cellular and organismal health.[2]

Data Presentation

This compound (Thiamine Pyrophosphate) Content in Human Tissues

| Tissue | Thiamine Pyrophosphate (pmol/mg protein) | Total Thiamine (pmol/mg protein) | Reference |

| Heart (Auricle) | 28.5 ± 4.5 | 32.7 ± 5.2 | [9] |

| Kidney (Cortex) | 16.2 ± 2.9 | 19.3 ± 3.4 | [9] |

| Liver | 10.1 ± 1.5 | 12.5 ± 1.8 | [9] |

| Skeletal Muscle | 7.9 ± 1.3 | 9.8 ± 1.6 | [9] |

| Brain (Cortex) | 7.6 ± 1.1 | 9.5 ± 1.4 | [9] |

| Lung | 6.8 ± 1.2 | 8.7 ± 1.5 | [9] |

| Adipose Tissue | 4.9 ± 0.9 | 6.5 ± 1.2 | [9] |

This compound (Thiamine Pyrophosphate) Content in Rat Tissues

| Tissue | Thiamine Pyrophosphate (nmol/g wet weight) | Reference |

| Liver | 26 | [10] |

| Heart | ~20 | [5] |

| Kidney | ~15 | [5] |

| Brain | ~10 | [5] |

| Skeletal Muscle | ~5 | [5] |

Kinetic Constants of TPP-Dependent Enzymes

| Enzyme | Organism | Substrate | Apparent Km for TPP | Reference |

| α-Ketoglutarate Dehydrogenase | Pigeon Breast Muscle | α-Ketoglutarate | - | [11] |

| Pyruvate Dehydrogenase Complex | Bovine Kidney | Pyruvate | - | [12] |

| Transketolase | Human Erythrocytes | - | 2.3 µM (SD 1.6 µM) | [13] |

Note: Specific Km values for TPP can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Historical Protocol: Isolation of this compound from Yeast (Based on early 20th-century methods)

This protocol is a representation of the methodologies used in the early discoveries of this compound, drawing from descriptions of yeast extraction and protein fractionation techniques of that era.

-

Yeast Preparation: Fresh baker's yeast (Saccharomyces cerevisiae) is washed multiple times with distilled water to remove extracellular contaminants.

-

Cell Lysis: The washed yeast is subjected to mechanical disruption, such as grinding with sand or glass beads, or plasmolysis by freezing and thawing to break the cell walls and release the intracellular contents.[14]

-

Extraction: The lysed yeast is extracted with a buffer solution, often a phosphate buffer, to solubilize the proteins and other cellular components, including this compound.

-

Fractional Precipitation: The crude extract is subjected to fractional precipitation using agents like ammonium (B1175870) sulfate. The protein fraction containing this compound is precipitated by gradually increasing the salt concentration.

-

Dialysis: The precipitated protein fraction is redissolved in buffer and dialyzed against a large volume of the same buffer to remove the precipitating agent and other small molecules.

-

Further Purification (Historical Context): Early methods would have likely involved further fractionation steps, such as adsorption chromatography on materials like aluminum hydroxide (B78521) gel, to achieve a higher purity of the this compound-containing enzyme fraction.

-

Activity Assay: The activity of the purified fraction is assessed by its ability to catalyze the decarboxylation of pyruvate, often measured by the evolution of carbon dioxide.

Modern Protocol: Pyruvate Dehydrogenase (PDC) Activity Assay

This spectrophotometric assay measures the activity of the pyruvate dehydrogenase complex by monitoring the reduction of NAD+ to NADH.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.

-

Substrate Solution: 100 mM Sodium Pyruvate.

-

Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate (TPP).

-

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the PDC enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a quartz cuvette or a UV-transparent 96-well plate with the following final concentrations: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 5 mM Sodium Pyruvate, 1 mM NAD⁺, 0.2 mM CoA, and 0.2 mM TPP.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the sample (e.g., 10-50 µg of protein) to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C using a spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time.

-

Determine the linear rate of the reaction (ΔAbs/min).

-

Calculate the PDC activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Signaling Pathways and Logical Relationships

Central Role of this compound in Metabolism

The following diagram illustrates the central position of this compound (TPP) in linking major metabolic pathways.

Conclusion

The discovery of this compound as thiamine pyrophosphate was a seminal event in biochemistry, providing the first clear example of the coenzyme function of a vitamin. Its integral role in central metabolic pathways underscores its importance in cellular energy production and biosynthetic processes. For researchers, scientists, and drug development professionals, a thorough understanding of the function of this compound and the enzymes that depend on it is crucial for investigating metabolic disorders, developing novel therapeutics, and exploring the intricate network of cellular metabolism. The experimental protocols, both historical and modern, provide a framework for the continued study of this vital coenzyme and its metabolic significance.

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On this compound. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymic synthesis of this compound in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Free and bound thiamine pyrophosphate level in rat liver mitochondria in various saturation of the body with thiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. Partial purification and properties of thiaminokinase from yeast [dspace.library.uu.nl]

Structural Analysis of the Cocarboxylase Binding Site: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), is a critical cofactor for a diverse range of enzymes essential for central metabolism in all domains of life.[1] These thiamine pyrophosphate (TPP)-dependent enzymes catalyze key reactions in carbohydrate and amino acid metabolism, making them attractive targets for the development of novel therapeutics for various diseases, including metabolic disorders, neurological conditions, and infectious diseases.[2][3] A thorough understanding of the structural and molecular features of the this compound binding site is paramount for the rational design of potent and selective inhibitors. This technical guide provides an in-depth analysis of the TPP binding site, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and experimental workflows.

The Architecture of the this compound Binding Site

The binding of this compound to its cognate enzymes is a highly specific interaction dictated by a conserved structural framework. The TPP molecule itself is comprised of a pyrimidine (B1678525) ring and a thiazolium ring linked by a methylene (B1212753) bridge, with a pyrophosphate tail.[4] The enzyme's binding pocket is correspondingly divided into distinct regions that recognize these moieties.

-

Pyrimidine Binding Pocket: This subsite is responsible for anchoring the pyrimidine portion of TPP, often through a combination of hydrogen bonding and stacking interactions.[5]

-

Pyrophosphate Binding Pocket: The negatively charged pyrophosphate tail is typically coordinated by one or more divalent metal ions, most commonly Mg2+, which are in turn positioned by conserved amino acid residues within the enzyme.[5][6] This interaction is crucial for the proper orientation of the cofactor for catalysis.

-

Thiazolium Ring Environment: The catalytically active thiazolium ring is positioned within a microenvironment that promotes the formation of the reactive ylide intermediate necessary for catalysis.[3]

A common structural motif has been identified in a wide range of TPP-dependent enzymes, characterized by a conserved glycine-rich loop (GDG motif) and a predicted β-α-β fold. This motif plays a crucial role in positioning the pyrophosphate moiety of TPP.

Quantitative Analysis of this compound Binding

The affinity of this compound and its analogs for TPP-dependent enzymes is a critical parameter in both basic research and drug discovery. The following tables summarize key kinetic and inhibition constants for various TPP-dependent enzymes.

Table 1: Michaelis-Menten Constants (Km) for this compound (TPP)

| Enzyme | Organism | Km (µM) | Reference |

| Pyruvate (B1213749) Oxidase | Aerococcus viridans | 5 | [7] |

| α-Ketoglutarate Dehydrogenase | Bovine heart | 3 | [7] |

| Pyruvate Dehydrogenase E1 | Human | 0.05 | [8] |

Table 2: Inhibition Constants (IC50 and Ki) for Inhibitors of TPP-Dependent Enzymes

| Enzyme | Inhibitor | IC50 (µM) | Ki (nM) | Reference |

| Pyruvate Dehydrogenase E1 | Furan-based thiamine analogue (8w) | 2.4 | 12 | [8] |

| Pyruvate Dehydrogenase E1 | Furan-based thiamine analogue (8i) | 16 | 80 | [8] |

| Pyruvate Dehydrogenase E1 | Triazole-based thiamine analogue (5) | 6.6 | - | [7] |

| Pyruvate Decarboxylase | Triazole-based thiamine analogue (5) | 1300 | - | [7] |

| Pyruvate Oxidase | Triazole-based thiamine analogue (5) | 348 | - | [7] |

| α-Ketoglutarate Dehydrogenase E1 | Triazole-based thiamine analogue (5) | 170 | - | [7] |

Table 3: Dissociation Constants (Kd) for TPP Riboswitch Ligands

| Ligand | Organism/System | Kd (nM) | Reference |

| Thiamine pyrophosphate (TPP) | E. coli thiM riboswitch | 50 | [9] |

| Thiamine | E. coli thiM riboswitch | >10,000 | [10] |

| Fragment 1 | E. coli thiM riboswitch | 130,000 | [10] |

| Fragment 4 | E. coli thiM riboswitch | 110,000 | [10] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the structure and function of the this compound binding site. This section provides detailed methodologies for key experiments.

X-ray Crystallography of TPP-Enzyme Complexes

X-ray crystallography provides high-resolution structural information of the TPP binding site, revealing the precise interactions between the cofactor and the protein.[11]

Methodology:

-

Protein Expression and Purification: Overexpress the TPP-dependent enzyme of interest in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.

-

Crystallization:

-

Concentrate the purified protein to a suitable concentration (typically 5-20 mg/mL).

-

Incubate the protein with a molar excess of TPP and MgCl2.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with a wide range of precipitants, buffers, and additives.

-

Optimize initial crystallization hits by varying precipitant and protein concentrations, pH, and temperature.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement if a homologous structure is available, or experimental phasing methods (e.g., MAD, SAD) if not.

-

Build and refine the atomic model of the protein-TPP complex against the experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the dynamics of the TPP binding site in solution and for characterizing ligand binding events.[12][13]

Methodology for Ligand Binding Studies:

-